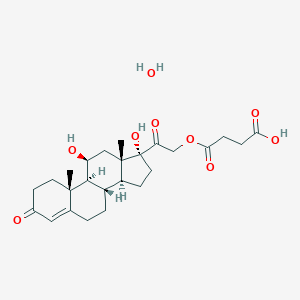

Hydrocortisone Hemisuccinate

Description

RN given refers to (11beta)-isomer; Synonyms Solu-Cortef & sopolcort H refer to Na salt

Properties

IUPAC Name |

4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLWPAGYTPJSEY-CODXZCKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894227 | |

| Record name | Pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, hydrate (1:1), (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83784-20-7 | |

| Record name | Hydrocortisone hemisuccinate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083784207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, hydrate (1:1), (11beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxo-ethoxy]-4-oxo-butanoic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROCORTISONE HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIU00Z1Z84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydrocortisone Hemisuccinate: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone hemisuccinate is a synthetic, water-soluble ester of hydrocortisone, the primary glucocorticoid secreted by the human adrenal cortex.[1][2] This modification enhances its solubility, making it suitable for intravenous administration, particularly in acute clinical settings requiring rapid anti-inflammatory and immunosuppressive action.[1] This technical guide provides an in-depth overview of the biological activity and function of this compound, focusing on its molecular mechanisms, quantitative biological data, and key experimental methodologies.

Core Biological Activity: Glucocorticoid Receptor Agonism

The primary mechanism of action of this compound is as a corticosteroid hormone receptor agonist.[2] Upon administration, it is rapidly hydrolyzed to its active form, hydrocortisone. Hydrocortisone then diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of a wide array of genes.

The GR can influence gene expression in two principal ways:

-

Transactivation: The GR-hydrocortisone complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding typically leads to the increased transcription of anti-inflammatory proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently blocks the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The GR-hydrocortisone complex can also repress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interaction does not involve direct binding to DNA but rather a protein-protein interaction that prevents these transcription factors from binding to their respective DNA response elements, thereby inhibiting the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4]

Signaling Pathways Modulated by this compound

This compound, through the activation of the glucocorticoid receptor, exerts its effects by modulating several key intracellular signaling pathways involved in inflammation and immune responses.

-

NF-κB Signaling Pathway: As a cornerstone of the inflammatory response, the NF-κB pathway is a major target of glucocorticoid action. Hydrocortisone treatment has been shown to inhibit the nuclear translocation of NF-κB1.[4][5] This is achieved by upregulating the expression of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory genes.[3]

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: Glucocorticoids can interfere with the MAPK signaling cascades (including p38, JNK, and ERK).[6][7] This interference can occur through the induction of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thereby downregulating inflammatory gene expression.[7] Studies have shown that hydrocortisone can effectively inhibit the activation of p38 MAPK in pancreatic cells.[6][8]

-

PI3K/Akt Signaling Pathway: There is evidence of crosstalk between glucocorticoid signaling and the PI3K/Akt pathway, which is involved in cell survival, proliferation, and inflammation.[9][10] Hydrocortisone has been observed to activate the Akt/mTOR signaling pathway in some contexts, suggesting a complex and cell-type-specific interaction.[9]

Quantitative Biological Data

The biological activity of this compound can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data.

| Parameter | Target | Value | Assay System | Reference |

| IC50 | Interleukin-6 (IL-6) | 6.7 µM | Cell-free assay | [11][12] |

| IC50 | Interleukin-3 (IL-3) | 21.4 µM | Cell-free assay | [11][12] |

| Dissociation Constant (Kd) | Glucocorticoid Receptor (low affinity site) | 68.7 nM | Rat liver cytosol | [13] |

| Inhibition of PHA response | Peripheral lymphocytes | 0.12-60 µM | 72 h culture | [14] |

| Pharmacokinetic Parameter | Species | Dose | Route | Value | Unit | Reference |

| Half-life (t1/2) | Human | 20 mg | IV | 1.7 | hours | [15] |

| Volume of Distribution (Vd) | Human | 20 mg | IV | 34 | L | [15] |

| Total Body Clearance | Human | 20 mg | IV | 18 | L/hr | [15] |

| Oral Bioavailability | Human | 20 mg | Oral | 96 | % | [15] |

| Cmax (Oral) | Human | 20 mg | Oral | 300 | ng/mL | [15] |

| Tmax (Oral) | Human | 20 mg | Oral | 1 | hour | [15] |

| Cmax (IV) | Human (CAH patients) | Bolus | IV | 1930 (median) | nmol/L | [16] |

| Tmax (IV) | Human (CAH patients) | Bolus | IV | 10 (median) | minutes | [16] |

| Oral Bioavailability (morning) | Human (CAH patients) | Oral | 94.2 | % | [16] |

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Fluorescence Polarization)

This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a fluorescently labeled glucocorticoid ligand.

-

Reagent Preparation: Thaw the human glucocorticoid receptor (GR) and the fluorescent glucocorticoid ligand (e.g., Fluormone™ GS Red) on ice for at least one hour prior to use. Prepare a complete GR screening buffer containing a stabilizing peptide and DTT.

-

Compound Dilution: Prepare serial dilutions of the test compound (this compound) in the complete GR screening buffer directly in a microwell plate.

-

Assay Reaction: To each well, add the fluorescent ligand and the purified human recombinant GR. The presence of the test compound will compete with the fluorescent ligand for binding to the GR.

-

Incubation: Incubate the plate in the dark at room temperature for 2-4 hours to allow the binding reaction to reach equilibrium.

-

Detection: Measure the fluorescence polarization of each well using a suitable plate reader. A high polarization value indicates that the fluorescent ligand is bound to the larger GR molecule, while a low polarization value indicates that it has been displaced by the test compound and is tumbling freely in the solution.

-

Data Analysis: The concentration of the test compound that results in a half-maximal shift in the polarization value is the IC50, which is a measure of the relative affinity of the test compound for the GR.

Cytokine Inhibition Assay (Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in stimulated human whole blood.

Methodology: [19]

-

Blood Collection: Collect fresh human venous blood into heparinized tubes.

-

Stimulation and Treatment: Aliquot the whole blood into culture tubes. Add a stimulating agent, such as lipopolysaccharide (LPS), to induce cytokine production. Concomitantly, add different concentrations of this compound or a vehicle control.

-

Incubation: Incubate the tubes at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 24 hours).

-

Plasma Collection: After incubation, centrifuge the tubes to separate the plasma.

-

Cytokine Quantification: Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-8) in the plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the stimulated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.

-

Animal Acclimatization: Acclimate rodents (e.g., rats or mice) to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer this compound or a vehicle control to the animals via a specified route (e.g., oral gavage or intraperitoneal injection).

-

Induction of Inflammation: After a set period (e.g., 30-60 minutes), inject a phlogistic agent, such as a 1% carrageenan solution, into the sub-plantar region of one of the hind paws.

-

Edema Measurement: Measure the volume of the paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. This provides an indication of the anti-inflammatory efficacy of the compound.

Conclusion

This compound is a potent anti-inflammatory and immunosuppressive agent that exerts its biological effects primarily through the activation of the glucocorticoid receptor and the subsequent modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Its rapid onset of action and favorable pharmacokinetic profile make it a cornerstone in the treatment of various acute inflammatory and allergic conditions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important corticosteroid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of the anti-inflammatory effects of glucocorticoids: genomic and nongenomic interference with MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchportal.tuni.fi [researchportal.tuni.fi]

- 9. researchgate.net [researchgate.net]

- 10. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. Delayed Addition of Glucocorticoids Selectively Suppresses Cytokine Production in Stimulated Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. gyanvihar.org [gyanvihar.org]

The Genomic Response of Enterocytes to Hydrocortisone Hemisuccinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of hydrocortisone hemisuccinate on gene expression in enterocytes. Drawing upon key studies in the field, this document summarizes quantitative gene expression data, details relevant experimental protocols, and visualizes the core signaling pathways involved. This information is critical for understanding the molecular mechanisms underlying the therapeutic effects of glucocorticoids in the intestine, particularly in the context of cellular maturation and inflammatory responses.

Introduction: Glucocorticoids and Intestinal Homeostasis

Hydrocortisone, a potent glucocorticoid, and its derivatives like this compound, are widely utilized for their anti-inflammatory and immunomodulatory properties.[1][2] In the gastrointestinal tract, these steroids play a crucial role in promoting the maturation and differentiation of enterocytes, the absorptive epithelial cells lining the intestines.[3][4] The functional maturation of the small intestine is a complex process facilitated by glucocorticoids, which includes an increased expression of digestive hydrolases.[4] The molecular mechanisms governing these effects are intricate, primarily involving the binding of hydrocortisone to the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes.[5][6] This guide focuses on the genomic consequences of this compound administration on enterocytes, with a particular emphasis on data derived from the H4 human fetal small intestinal epithelial cell line, a well-established model for immature enterocytes.[3][4]

Quantitative Gene Expression Analysis

Hydrocortisone induces significant time-dependent changes in the gene expression profile of immature enterocytes.[7][8] Studies utilizing microarray analysis on the H4 cell line have revealed a dynamic genomic response, with distinct sets of genes being regulated at different time points following treatment.

Time-Dependent Effects on Gene Expression

The response to hydrocortisone is biphasic, with a clear distinction between early (2-24 hours) and late (≥48 hours) gene regulation.[3][7] Shorter exposure times (12 and 24 hours) predominantly lead to a downregulation of gene expression, whereas longer treatments (48 hours and 5 days) result in a major transcriptional activation.[7]

Table 1: Summary of Differentially Expressed Genes in H4 Enterocytes Following Hydrocortisone Treatment

| Treatment Duration | Number of Differentially Expressed Genes (Fold Change ≥ ±2) | Predominant Effect |

| 12 hours | 206 | 68% Downregulated |

| 24 hours | 265 | 76% Downregulated |

| 48 hours | 1,003 | 60% Upregulated |

| 120 hours (5 days) | 1,152 | Not specified |

Data sourced from Lu et al., 2016.[7]

Regulation of Genes Associated with Enterocyte Maturation and Function

Hydrocortisone treatment promotes the expression of genes crucial for the development of mature enterocyte characteristics, including cell polarity, tight junction formation, and interaction with the extracellular matrix.[3]

Table 2: Fold Change in Expression of Key Genes in H4 Cells after Hydrocortisone Treatment

| Gene Category | Gene Symbol | 12h | 24h | 48h | 5 days |

| Polarization | PODXL | 1.1 | 1.3 | 2.5 | 3.1 |

| MUC1 | 1.2 | 1.5 | 2.8 | 3.5 | |

| LAMA5 | 1.0 | 1.2 | 2.1 | 2.7 | |

| Tight Junction | CLDN4 | 1.3 | 1.8 | 3.2 | 4.1 |

| TJP1 (ZO-1) | 1.1 | 1.4 | 2.2 | 2.9 | |

| OCLN | 1.0 | 1.3 | 2.0 | 2.5 | |

| Apical Markers | SI | 1.5 | 2.1 | 4.5 | 5.8 |

| LCT | 1.2 | 1.7 | 3.8 | 4.9 |

Fold change values are illustrative based on trends described in Lu et al., 2011.[3]

Modulation of Inflammatory Response Genes

Hydrocortisone's anti-inflammatory effects are, in part, mediated by its influence on gene expression within the inflammatory signaling cascades. Short-term exposure (12 hours) can induce the expression of inhibitors of inflammatory signaling, such as TOLLIP (an inhibitor of IL-1β and TLR signaling) and A20/TNFAIP3 (an inhibitor of TNF-mediated NF-κB activation).[8] Conversely, longer exposure (48 hours) can lead to the downregulation of these inhibitors and the upregulation of key signaling molecules like TRAF and JNK.[8] This time-dependent regulation is crucial for understanding the differential clinical effects of corticosteroids.[7][9]

Signaling Pathways Modulated by Hydrocortisone in Enterocytes

Hydrocortisone exerts its effects on gene expression primarily through the glucocorticoid receptor signaling pathway. Upon entering the cell, hydrocortisone binds to the cytoplasmic GR, leading to a conformational change, dissociation from chaperone proteins, and translocation of the activated GR-ligand complex into the nucleus. Inside the nucleus, this complex can either directly bind to Glucocorticoid Response Elements (GREs) on the DNA to activate gene transcription or interact with other transcription factors, such as NF-κB, to repress the expression of pro-inflammatory genes.[5][10]

Figure 1: Glucocorticoid Receptor Signaling Pathway in Enterocytes.

Experimental Protocols

The following methodologies are based on protocols described for studying the effects of hydrocortisone on H4 human enterocytes.[3][8]

Cell Culture and Hydrocortisone Treatment

-

Cell Line: H4 cells, a non-transformed human fetal small intestinal epithelial cell line, are used.

-

Culture Medium: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.5 U/ml human recombinant insulin.

-

Plating: For experiments, H4 cells are plated on tissue culture-treated dishes.

-

Treatment: At approximately 90% confluency, the culture medium is replaced with medium containing 1 µM this compound. Control cells receive medium with the vehicle.

-

Time Course: Cells are incubated for specified durations (e.g., 12, 24, 48 hours, or 5 days) before harvesting for RNA isolation.

RNA Isolation and Microarray Analysis

-

Cell Lysis: Cells are lysed using a buffer containing guanidine isothiocyanate (e.g., RLT buffer from QIAGEN).

-

RNA Isolation: Total RNA is isolated using a column-based kit (e.g., RNeasy kit, QIAGEN) according to the manufacturer's instructions.

-

Quality Control: RNA concentration is determined spectrophotometrically (A260/A280 ratio of 1.8–2.0), and RNA integrity is assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).

-

Microarray Hybridization: Labeled cRNA is synthesized from the total RNA and hybridized to a suitable microarray chip (e.g., Agilent Whole Human Genome Oligo Microarray).

-

Data Analysis: Raw data is normalized, and statistical analysis is performed to identify genes with significant changes in expression (e.g., fold change ≥ ±2 and a p-value < 0.05).

Quantitative Real-Time PCR (qRT-PCR) for Validation

-

Reverse Transcription: A one-step RT-PCR kit (e.g., SuperScript III One-Step RT-PCR Kit) is used to synthesize cDNA from total RNA (e.g., 10 ng).

-

Primer Design: Primers for target genes of interest are selected from validated databases (e.g., Harvard Primer Bank).

-

Real-Time PCR: qRT-PCR is performed in duplicate or triplicate using a real-time PCR system.

-

Cycling Conditions: A typical protocol involves an initial reverse transcription step followed by approximately 40 cycles of denaturation, annealing (e.g., 60°C), and extension.

-

Data Analysis: Relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with a housekeeping gene (e.g., GAPDH) used for normalization.

Figure 2: Experimental Workflow for Gene Expression Profiling.

Conclusion

This compound profoundly impacts gene expression in enterocytes, driving a genomic program that promotes cellular maturation, enhances barrier function, and modulates inflammatory responses in a time-dependent manner. The data presented herein underscore the complexity of glucocorticoid action in the gut and provide a valuable resource for researchers and drug development professionals. A thorough understanding of these gene regulatory networks is essential for optimizing the therapeutic use of corticosteroids in gastrointestinal diseases and for the development of novel therapies targeting specific pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. JCI Insight - Intestinal epithelial glucocorticoid receptor promotes chronic inflammation–associated colorectal cancer [insight.jci.org]

- 6. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucocorticoid receptor signaling in the intestinal epithelial cell lines IEC-6 and Caco-2: evidence of inhibition by interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrocortisone Hemisuccinate: A Glucocorticoid Receptor Agonist in Focus

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydrocortisone hemisuccinate, a synthetic ester of the endogenous glucocorticoid cortisol, is a potent agonist of the glucocorticoid receptor (GR). Its rapid onset of action and high water solubility make it a cornerstone in clinical settings for managing acute inflammatory and allergic conditions. This technical guide provides a comprehensive overview of this compound's mechanism of action as a GR agonist, detailing the downstream signaling pathways it modulates. We present a compilation of quantitative data on its biological activity and that of related glucocorticoids, alongside detailed protocols for key experimental assays used in its characterization. This document aims to serve as a valuable resource for researchers and professionals involved in the study and development of glucocorticoid-based therapeutics.

Introduction

Glucocorticoids (GCs) are a class of steroid hormones that play a pivotal role in a wide array of physiological processes, including metabolism, immune response, and stress regulation. Their therapeutic applications are primarily attributed to their potent anti-inflammatory and immunosuppressive properties. Hydrocortisone, also known as cortisol, is the primary endogenous glucocorticoid in humans. This compound is a C21-ester derivative of hydrocortisone, designed to enhance its solubility and suitability for parenteral administration.

As a GR agonist, this compound mimics the actions of endogenous cortisol, initiating a cascade of molecular events that ultimately lead to the modulation of gene expression. Understanding the intricacies of its interaction with the GR and the subsequent signaling pathways is crucial for optimizing its therapeutic use and for the development of novel GR-targeting drugs with improved efficacy and safety profiles.

Mechanism of Action: Glucocorticoid Receptor Agonism

The biological effects of this compound are mediated through its binding to and activation of the glucocorticoid receptor, a member of the nuclear receptor superfamily of ligand-activated transcription factors.

The Glucocorticoid Receptor

In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. This complex maintains the receptor in a conformation that is capable of high-affinity ligand binding but is transcriptionally inactive.

Ligand Binding and Receptor Activation

Upon entering the cell, the lipophilic this compound molecule binds to the ligand-binding domain (LBD) of the GR. This binding event triggers a conformational change in the receptor, leading to the dissociation of the chaperone proteins.

Nuclear Translocation and Dimerization

The activated ligand-receptor complex then translocates into the nucleus. Inside the nucleus, GR monomers typically form homodimers, which are the primary form that interacts with DNA.

Regulation of Gene Expression

The GR homodimers can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory genes.

-

Transrepression: The GR can also repress the expression of pro-inflammatory genes. This is often achieved through protein-protein interactions with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their transcriptional activity.[1]

The net effect of these genomic actions is the suppression of inflammatory responses and the modulation of various metabolic and developmental processes.[2]

Signaling Pathways

The activation of the glucocorticoid receptor by this compound initiates a well-defined signaling cascade that ultimately alters cellular function.

Quantitative Data

The following tables summarize key quantitative data for this compound and other relevant glucocorticoids.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (IL-6 bioactivity) | 6.7 µM | IL-6-dependent MH60 cells | [3] |

| IC50 (IL-3 bioactivity) | 21.4 µM | IL-3-dependent cell line | [3] |

Table 2: Glucocorticoid Receptor Binding Affinity and Potency of Reference Glucocorticoids

| Compound | Binding Affinity (Kd/Ki) | Functional Potency (EC50/IC50) | Assay System | Reference |

| Cortisol (Hydrocortisone) | 17.5 - 24.6 nM (Kd) | 9.5 - 12.2 nM (IC50) | Human Mononuclear Leukocytes | |

| Dexamethasone | 5.7 - 6.7 nM (Kd) | 3.1 - 3.4 nM (IC50) | Human Mononuclear Leukocytes | |

| Dexamethasone | ~1.2 nM (Ki) | 0.6 x 10-10 M (EC50) | GR Translocation Assay |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the characterization of glucocorticoid receptor agonists.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Receptor Preparation: Prepare a cytosolic extract from cells or tissues expressing the GR, or use a purified recombinant GR.

-

Assay Setup: In a multi-well plate, combine the receptor preparation with a fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. Include control wells with no competitor (total binding) and wells with a high concentration of a known GR ligand to determine non-specific binding.

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Glucocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, HeLa) and transfect them with two plasmids: one expressing the human GR and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple GREs.

-

Cell Seeding: Seed the transfected cells into a multi-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control and a positive control (e.g., dexamethasone).

-

Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: Lyse the cells to release the reporter protein.

-

Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Normalize the reporter signal to a measure of cell viability or a co-transfected control reporter. Plot the normalized signal against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).

Glucocorticoid Receptor Nuclear Translocation Assay

This assay visualizes and quantifies the movement of the GR from the cytoplasm to the nucleus upon ligand binding.

Protocol:

-

Cell Culture: Culture cells that endogenously express GR or have been engineered to express a fluorescently tagged GR (e.g., GFP-GR).

-

Compound Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a vehicle-treated control group.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Immunofluorescence Staining (for endogenous GR): If not using a fluorescently tagged GR, incubate the cells with a primary antibody specific for the GR, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: Stain the cell nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

-

Image Analysis: Quantify the fluorescence intensity of the GR signal in the nucleus and the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is used as a measure of GR translocation.

Conclusion

This compound is a clinically vital glucocorticoid receptor agonist with well-characterized anti-inflammatory and immunosuppressive effects. Its mechanism of action through the GR involves a series of molecular events, from cytoplasmic binding and activation to nuclear translocation and the subsequent modulation of gene expression. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel GR-targeted therapies. A thorough understanding of its pharmacology, supported by quantitative in vitro and in vivo data, is essential for its safe and effective use in clinical practice and for advancing the field of glucocorticoid research.

References

Hydrocortisone Hemisuccinate in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone hemisuccinate, a water-soluble ester of the glucocorticoid hydrocortisone, is a critical tool in neuroscience research. Its potent anti-inflammatory and immunosuppressive properties, coupled with its ability to readily cross the blood-brain barrier, make it an invaluable compound for investigating a wide range of neurological processes and pathologies. This technical guide provides an in-depth overview of the core applications of this compound in neuroscience, focusing on its mechanisms of action, detailed experimental protocols, and quantitative data.

Mechanism of Action in the Central Nervous System

This compound exerts its effects primarily through its active form, hydrocortisone (cortisol), which binds to glucocorticoid receptors (GR) in the cytoplasm.[1] This binding triggers a conformational change in the receptor, leading to its translocation into the nucleus.[1] Once in the nucleus, the hydrocortisone-GR complex acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to either promote or inhibit the expression of target genes.[2] This genomic mechanism is central to its long-term effects.

Additionally, hydrocortisone can elicit rapid, non-genomic effects by interacting with membrane-bound receptors, influencing ion channel activity and other signaling cascades.[3]

Key Signaling Pathways

1. Glucocorticoid Receptor (GR) Signaling Pathway:

The canonical GR signaling pathway involves the binding of hydrocortisone to the cytoplasmic GR, which is part of a multiprotein complex. Upon binding, the complex dissociates, and the hydrocortisone-GR monomer translocates to the nucleus, where it dimerizes and binds to GREs to regulate gene transcription.[2] This pathway is fundamental to the anti-inflammatory and immunosuppressive actions of hydrocortisone.

2. Nuclear Factor-Kappa B (NF-κB) Signaling Pathway:

A primary mechanism of hydrocortisone's anti-inflammatory effect is its inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes, including cytokines and chemokines.[4][5] Hydrocortisone can interfere with this pathway in several ways, including by increasing the expression of IκBα, an inhibitor of NF-κB, and by directly interacting with NF-κB subunits to prevent their transcriptional activity.[4][6]

Applications in Neuroscience Research

Modeling Neuroinflammation and Oxidative Stress

This compound is extensively used to study and modulate neuroinflammatory processes. In models of Alzheimer's disease, for instance, it has been shown to suppress the hyperactivation of microglia and astrocytes, leading to a reduction in pro-inflammatory factors.[7][8][9]

Experimental Workflow: In Vivo Alzheimer's Disease Model

| Parameter | Control Group (Aβ1-42 induced) | Hydrocortisone-Treated Group (Aβ1-42 induced) | Reference |

| Pro-inflammatory mRNA levels (TNF-α, MCP-1, IL-1β, IL-6) | Significantly elevated | Significantly decreased | [7] |

| Cognitive Function (Morris Water Maze) | Impaired | Improved | [7] |

| Synaptic Function Markers (e.g., GluA1, Synaptophysin) | Decreased | Increased | [10] |

| Reactive Oxygen Species (ROS) Levels | Increased | Decreased | [7] |

In Vitro Blood-Brain Barrier Models

Hydrocortisone is a crucial component in many in vitro models of the blood-brain barrier (BBB). It promotes the formation of tight junctions between endothelial cells, leading to increased transendothelial electrical resistance (TEER) and reduced permeability, thus mimicking the in vivo BBB properties more closely.[11]

| Parameter | Without Hydrocortisone | With Hydrocortisone | Reference |

| Transendothelial Electrical Resistance (TEER) | ~100-150 Ω.cm² | Up to 1000 Ω.cm² | [12] |

| Sucrose Permeability | Higher | Down to 5 x 10⁻⁷ cm/s (closer to in vivo) | [12] |

| Occludin and Claudin-5 Expression | Lower | Increased up to 2.75-fold and 2.32-fold respectively | [13] |

Modulation of Neuronal Excitability

This compound can directly and rapidly modulate neuronal excitability. Studies using patch-clamp techniques have demonstrated its inhibitory effects on voltage-gated sodium currents (INa) in a concentration-dependent manner.[3] This suggests a non-genomic mechanism of action that could be relevant for conditions involving neuronal hyperexcitability.

| Concentration of this compound | Reduction in Voltage-Gated Sodium Current (INa) | IC50 | Reference |

| 0.1 µmol/l | 19.4 ± 4.3% | 1.58 µmol/l | [3] |

| 0.3 µmol/l | 26.7 ± 3.9% | [3] | |

| 1.0 µmol/l | 38.1 ± 6.1% | [3] | |

| 3.0 µmol/l | 69.6 ± 5.4% | [3] |

Experimental Protocols

In Vivo Alzheimer's Disease Model (Aβ1–42-induced)

-

Model Induction: Stereotaxic injection of aggregated Aβ1–42 into the hippocampus of mice.

-

Hydrocortisone Administration: Daily intraperitoneal (i.p.) injection of hydrocortisone (e.g., 10 mg/kg) for a specified period (e.g., 14 days).[7][14]

-

Behavioral Assessment: Cognitive function is assessed using tasks like the Morris Water Maze, typically during the final days of treatment.[7]

-

Tissue Processing: Following behavioral testing, animals are euthanized, and brain tissue is collected. The hippocampus and cortex are often dissected for further analysis.

-

Molecular Analysis: Quantitative PCR (qPCR) to measure mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), neurotrophic factors, and synaptic proteins. Western blotting can be used to assess protein levels. Immunohistochemistry is used to visualize glial activation and amyloid plaques.

In Vitro Blood-Brain Barrier (BBB) Model

-

Cell Culture: Human brain microvascular endothelial cells (HBMEC) are cultured on permeable supports (e.g., Transwell inserts).

-

Hydrocortisone Treatment: The culture medium is supplemented with hydrocortisone (concentrations can range, but 550 nM is often cited as effective) to induce barrier properties.[11]

-

TEER Measurement: TEER is measured daily using an epithelial voltohmmeter to monitor the integrity of the endothelial monolayer.

-

Permeability Assay: The permeability of the barrier is assessed by adding a tracer molecule (e.g., sodium fluorescein or sucrose) to the apical chamber and measuring its concentration in the basolateral chamber over time.[11]

-

Protein Expression Analysis: Western blotting or immunocytochemistry can be used to analyze the expression and localization of tight junction proteins like occludin and claudin-5.[13]

Whole-Cell Patch-Clamp Recordings

-

Cell Preparation: Trigeminal ganglion neurons are acutely dissociated from rats and cultured for a short period.[3]

-

Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The external solution contains standard physiological ion concentrations, and the internal pipette solution is formulated to record sodium currents.

-

Hydrocortisone Application: this compound is dissolved in the external solution and perfused over the neuron at various concentrations (e.g., 0.1, 0.3, 1, 3 µmol/l).[3]

-

Data Acquisition: Voltage-gated sodium currents are elicited by a series of depolarizing voltage steps. The peak current amplitude is measured before and after the application of hydrocortisone.

-

Data Analysis: The percentage of inhibition of the sodium current is calculated for each concentration to determine the dose-response relationship and the IC50 value.[3]

Conclusion

This compound is a versatile and powerful tool for neuroscience research. Its well-characterized mechanisms of action, particularly its anti-inflammatory effects via the GR and NF-κB pathways, make it indispensable for studying neuroinflammation in a variety of disease models. Furthermore, its role in strengthening the in vitro blood-brain barrier and its ability to directly modulate neuronal excitability open up numerous avenues for investigation into neuronal function and pathology. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of the central nervous system.

References

- 1. This compound | C25H36O9 | CID 219121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of hydrocortisone sodium succinate on voltage-gated sodium current in trigeminal ganglion neurons of rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Hydrocortisone Mitigates Alzheimer’s-Related Cognitive Decline through Modulating Oxidative Stress and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrocortisone Mitigates Alzheimer's-Related Cognitive Decline through Modulating Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrocortisone Mitigates Alzheimer’s-Related Cognitive Decline through Modulating Oxidative Stress and Neuroinflammation - 西安交通大学 [scholar.xjtu.edu.cn]

- 10. researchgate.net [researchgate.net]

- 11. Hydrocortisone enhances the barrier properties of HBMEC/ciβ, a brain microvascular endothelial cell line, through mesenchymal-to-endothelial transition-like effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential effects of hydrocortisone and TNFalpha on tight junction proteins in an in vitro model of the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Molecular Mechanism of Chronic High-Dose Corticosterone-Induced Aggravation of Cognitive Impairment in APP/PS1 Transgenic Mice [frontiersin.org]

Hydrocortisone Hemisuccinate: A Technical Guide for Immunology and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocortisone hemisuccinate, a synthetic ester of the endogenous glucocorticoid cortisol, is a cornerstone compound in immunology and inflammation research. Its potent anti-inflammatory and immunosuppressive properties make it an invaluable tool for investigating cellular and molecular mechanisms underlying immune responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its biological activities, and detailed protocols for key in vitro experiments.

Chemical and Physical Properties

This compound is a white or almost white, hygroscopic powder.[1] It is the 21-hemisuccinate ester of hydrocortisone.[1] Key chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₄O₈ | [2] |

| Molecular Weight | 462.53 g/mol | [3] |

| CAS Number | 2203-97-6 | [1] |

| Solubility | Practically insoluble in water; freely soluble in acetone and anhydrous ethanol. Dissolves in dilute solutions of alkali carbonates and hydroxides.[1][2] Soluble in DMSO (100 mg/mL).[4] | [1][2][4] |

| Storage | Store at -20°C.[2][5] | [2][5] |

Mechanism of Action: A Multi-Faceted Approach to Immunosuppression

This compound exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[3][6] This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression through several mechanisms:

-

Transactivation: The GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins. A key example is the upregulation of IκBα, an inhibitor of the pro-inflammatory transcription factor NF-κB.[7]

-

Transrepression: The GR complex can interfere with the activity of other transcription factors, such as NF-κB and AP-1, without direct DNA binding. This "tethering" mechanism is a major contributor to the anti-inflammatory effects of glucocorticoids, as it represses the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[7][8]

-

Post-transcriptional and Post-translational Modifications: Glucocorticoids can also influence the stability of mRNA and the post-translational modification of proteins involved in inflammatory pathways.

The net result of these actions is a broad suppression of the inflammatory cascade, affecting various immune cells and their functions.

Caption: Glucocorticoid Receptor Signaling Pathway.

Quantitative Data on Biological Activity

The following tables summarize key quantitative data on the in vitro effects of this compound.

Table 1: Inhibition of Cytokine Bioactivity

| Cytokine | IC₅₀ (µM) | Cell Line/System | Source |

| Interleukin-6 (IL-6) | 6.7 | IL-6-dependent MH60 cells | [4][6] |

| Interleukin-3 (IL-3) | 21.4 | IL-3-dependent cells | [4][9] |

Table 2: Effects on Lymphocyte Proliferation and Cytokine Production

| Parameter | Cell Type | Stimulant | Hydrocortisone Concentration | Effect | Source |

| Lymphocyte Proliferation | Peripheral Blood Lymphocytes (PBL) & T-lymphocytes | Phytohemagglutinin (PHA) | 0.12-60 µM (72h) | Inhibition of PHA response | [1][4] |

| T-lymphocytes | Autologous Mixed Lymphocyte Reaction (AMLR) | Not specified | Inhibition of proliferative response | [10] | |

| Peripheral Blood Mononuclear Cells (PBMCs) from steroid-sensitive individuals | Phytohemagglutinin (PHA) | ~7 x 10⁻⁸ M (IC₅₀) | 50% inhibition of proliferation | [11] | |

| Peripheral Blood Mononuclear Cells (PBMCs) from steroid-resistant individuals | Phytohemagglutinin (PHA) | >10⁻⁶ M (IC₅₀) | 50% inhibition of proliferation | [11] | |

| Cytokine Production | Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) & PHA | 10⁻⁶ M | Significant suppression of IL-2, IFN-γ, IL-4, and IL-10 | [4][12] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) & PHA | 10⁻⁸ M | Significant increase in IFN-γ and IL-10; no significant effect on IL-2 and IL-4 | [4][12][13] | |

| H4 cells (immature human enterocytes) | Interleukin-1β (IL-1β) | Not specified | Concurrent administration significantly reduced IL-8 and IL-6 secretion | [14] | |

| H4 cells (immature human enterocytes) | Tumor Necrosis Factor-α (TNF-α) | Not specified | Concurrent administration inhibited IL-8 secretion | [14] | |

| LPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | Dose-dependent | Suppression of IL-10 production | [15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Lymphocyte Proliferation Assay (MTT-based)

This protocol is a composite based on established methods for assessing lymphocyte proliferation.[16]

Objective: To determine the effect of this compound on mitogen-stimulated lymphocyte proliferation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Phytohemagglutinin (PHA) or other mitogen

-

This compound stock solution (in DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10⁶ cells/mL.

-

Plate Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Add 50 µL of medium with the vehicle (DMSO or ethanol) to the control and mitogen-only wells.

-

Stimulation: Prepare the mitogen (e.g., PHA at a final concentration of 5 µg/mL) in complete medium. Add 50 µL of the mitogen solution to the stimulated wells. Add 50 µL of complete medium to the unstimulated control wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO₂.[1]

-

MTT Addition: Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

-

Solubilization: After the 4-hour incubation with MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

Caption: Lymphocyte Proliferation Assay Workflow.

Cytokine Production Assay (ELISA)

This protocol is a composite based on standard ELISA procedures and findings from the literature.[17][18]

Objective: To quantify the effect of this compound on the production of a specific cytokine (e.g., IL-6) by stimulated PBMCs.

Materials:

-

PBMCs

-

Complete RPMI-1640 medium

-

Lipopolysaccharide (LPS) or other stimulant

-

This compound stock solution

-

ELISA kit for the cytokine of interest (e.g., human IL-6)

-

24-well culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Preparation: Isolate and prepare PBMCs as described in the lymphocyte proliferation assay protocol. Adjust the cell density to 2 x 10⁶ cells/mL.

-

Cell Culture: Add 500 µL of the cell suspension (1 x 10⁶ cells) to each well of a 24-well plate.

-

Treatment: Add the desired concentrations of this compound or vehicle control to the wells.

-

Stimulation: Add the stimulant (e.g., LPS at a final concentration of 1 µg/mL) to the appropriate wells.

-

Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.

-

ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking the plate.

-

Adding standards and samples (the collected supernatants).

-

Adding a detection antibody.

-

Adding an enzyme conjugate (e.g., streptavidin-HRP).

-

Adding a substrate and stopping the reaction.

-

Reading the absorbance on a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

NF-κB Inhibition Assay (Western Blot)

This protocol is a composite based on standard western blotting procedures and research on glucocorticoid-mediated NF-κB inhibition.[19][20]

Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in the NF-κB signaling pathway (e.g., IκBα, phospho-IκBα).

Materials:

-

Cell line susceptible to inflammatory stimuli (e.g., RAW 264.7 macrophages or HeLa cells)

-

Complete culture medium

-

LPS or TNF-α

-

This compound stock solution

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed the cells in culture dishes and allow them to adhere. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Caption: NF-κB Inhibition Western Blot Workflow.

Conclusion

This compound remains a pivotal tool for dissecting the complexities of the immune system and inflammatory processes. Its well-characterized mechanism of action, coupled with quantifiable biological effects, provides a robust platform for in vitro and in vivo studies. The experimental protocols outlined in this guide offer a starting point for researchers to investigate the immunomodulatory properties of this and other compounds, contributing to a deeper understanding of immunology and the development of novel anti-inflammatory therapeutics. It is crucial to note that the effects of hydrocortisone can be dose- and cell-type-dependent, and careful optimization of experimental conditions is essential for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring the Levels of Cellular NF-κB Activation States [mdpi.com]

- 11. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 13. researchgate.net [researchgate.net]

- 14. brd.nci.nih.gov [brd.nci.nih.gov]

- 15. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methylprednisolone - Wikipedia [en.wikipedia.org]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. Activation of glucocorticoid receptor signaling inhibits KSHV-induced inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. Activation of glucocorticoid receptor signaling inhibits KSHV-induced inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Impact of Hydrocortisone Hemisuccinate on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocortisone hemisuccinate, a synthetic glucocorticoid, exerts a complex and often biphasic influence on mitochondrial function. This technical guide synthesizes current research to provide an in-depth understanding of its mechanisms of action at the mitochondrial level. We explore its impact on cellular bioenergetics, including oxidative phosphorylation and ATP synthesis, the generation of reactive oxygen species (ROS), and the modulation of mitochondrial membrane potential. Furthermore, this document elucidates the signaling pathways involved, particularly the translocation of the glucocorticoid receptor to the mitochondria and its subsequent interactions. Detailed experimental protocols for key assays and a summary of quantitative data are provided to facilitate further research in this critical area of pharmacology and toxicology.

Introduction

This compound is a widely used corticosteroid valued for its potent anti-inflammatory and immunosuppressive properties.[1] Its systemic effects are primarily mediated by the binding to cytosolic glucocorticoid receptors (GR), which then translocate to the nucleus to regulate gene expression.[2] However, a growing body of evidence reveals a non-genomic pathway where hydrocortisone and other glucocorticoids directly impact mitochondrial function.[2][3] This interaction is multifaceted, with consequences ranging from the modulation of energy metabolism to the induction of apoptosis. Understanding these mitochondrial effects is paramount for optimizing therapeutic strategies and mitigating potential adverse drug reactions.

The influence of glucocorticoids on mitochondria appears to be dose- and time-dependent, exhibiting a biphasic nature.[3] Short-term or low-dose exposure can be protective, enhancing mitochondrial efficiency, while long-term or high-dose treatment often leads to mitochondrial dysfunction, characterized by decreased ATP production, increased oxidative stress, and structural abnormalities.[3] This guide will delve into the specifics of these effects and the underlying molecular mechanisms.

Impact on Mitochondrial Respiration and ATP Synthesis

Hydrocortisone and its analogs can significantly alter the efficiency of the electron transport chain (ETC) and oxidative phosphorylation (OXPHOS), the primary mechanisms of ATP production.

Effects on Electron Transport Chain Complexes

Studies have indicated that glucocorticoids can inhibit the activity of specific ETC complexes. Corticosterone has been shown to suppress electron transfer from NADH to the electron transport chain through Complex I.[4] This inhibition leads to a decrease in ATP production when substrates for Complex I, such as malate, alpha-ketoglutarate, or pyruvate, are utilized.[4] Conversely, ATP production is not affected when substrates for Complex II (succinate) or Complex IV (N,N,N',N'-tetramethyl-p-phenylenediamine+ascorbate) are used, pinpointing the specific site of inhibition.[4]

Alterations in Oxygen Consumption

Consistent with the inhibition of ETC complexes, treatment with glucocorticoids like cortisone has been demonstrated to decrease oxygen consumption in isolated mitochondria. A notable study reported a 14-40% decrease in oxygen consumption per milligram of mitochondrial protein when using substrates such as succinate, alpha-ketoglutarate, or beta-hydroxybutyrate.[5]

Uncoupling of Oxidative Phosphorylation

In addition to direct inhibition, glucocorticoids can uncouple oxidative phosphorylation, leading to a lower P:O ratio (the ratio of ATP synthesized to oxygen atoms consumed).[5] This uncoupling means that the energy generated from the electron transport chain is dissipated as heat rather than being efficiently used for ATP synthesis. High concentrations of methylprednisolone, a related glucocorticoid, have been shown to intercalate into the inner mitochondrial membrane, increasing proton leakage and hindering ATP production.[6]

Modulation of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a critical indicator of mitochondrial health and is essential for ATP synthesis. Glucocorticoids have been shown to have a biphasic effect on ΔΨm. Short-term treatment can increase ΔΨm, whereas prolonged exposure can lead to its dissipation.[3] For instance, dexamethasone treatment in proliferating rhabdomyosarcoma cells led to an increase in ΔΨm.[7] However, in other contexts, a reduction in mitochondrial membrane potential is observed, often preceding apoptosis.[2]

Induction of Oxidative Stress

Mitochondria are a primary source of cellular reactive oxygen species (ROS). Glucocorticoids can significantly impact the mitochondrial redox state.

Increased ROS Production

Long-term or high-dose exposure to glucocorticoids is associated with an increase in ROS generation.[3] This is likely a consequence of the impaired electron flow through the ETC, leading to electron leakage and the formation of superoxide anions.[6] Dexamethasone treatment has been shown to increase ROS generation in proliferating muscle cells.[7]

Biphasic Effects on ROS

Conversely, some studies report an inhibitory effect of hydrocortisone on ROS generation, particularly in immune cells like polymorphonuclear neutrophils (PMNLs) and mononuclear cells (MNCs).[8][9] This highlights the cell-type-specific and context-dependent effects of glucocorticoids on oxidative stress.

Signaling Pathways

The mitochondrial effects of this compound are not merely passive interactions but are mediated by specific signaling pathways.

Mitochondrial Translocation of the Glucocorticoid Receptor

A key non-genomic mechanism involves the translocation of the glucocorticoid receptor (GR) into the mitochondria.[2][3] Upon ligand binding, a portion of the GR pool moves to the mitochondria, where it can directly influence mitochondrial processes.[2] This translocation has been observed to be dose- and time-dependent.[3]

Interaction with Bcl-2 Family Proteins

Once inside the mitochondria, the GR can interact with members of the Bcl-2 protein family, which are crucial regulators of apoptosis.[4][10] The GR has been shown to form a complex with the anti-apoptotic protein Bcl-2.[3] Furthermore, upon high-dose glucocorticoid treatment, the GR can enhance its interaction with the pro-apoptotic protein Bim, leading to the activation of Bax and the initiation of the intrinsic apoptotic pathway.[4][10]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature on the effects of glucocorticoids on mitochondrial function.

| Parameter | Glucocorticoid | Model System | Dosage/Concentration | Observed Effect | Reference |

| Oxygen Consumption | Cortisone acetate | Rat liver mitochondria | 5 mg for 6 days | 14-40% decrease | [5] |

| ATP Production | Corticosterone | Isolated mitochondria from GT1-7 neurons | ≥100 nM | ~10% decrease | [4] |

| Interleukin-6 (IL-6) Bioactivity | This compound | Not specified | IC50: 6.7 µM | Inhibition | [11] |

| Interleukin-3 (IL-3) Bioactivity | This compound | Not specified | IC50: 21.4 µM | Inhibition | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) or MitoSOX Red are common fluorescent probes used to detect intracellular and mitochondrial ROS, respectively. DCFDA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7] MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide to exhibit red fluorescence.[6][12]

Protocol (using DCFDA):

-

Seed cells in a dark, clear-bottomed 96-well plate and culture overnight.

-

Prepare a working solution of H2DCFDA (typically 10-50 µM) in 1x assay buffer or phenol red-free media.

-

Remove the culture medium and wash the cells with sterile PBS.

-

Add the H2DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.[7]

-

Remove the H2DCFDA solution and wash the cells with 1x assay buffer.

-

Add the experimental treatment (e.g., this compound at various concentrations) to the cells.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[7]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

Principle: The JC-1 dye is a ratiometric probe that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[13][14]

Protocol:

-

Culture cells in a suitable plate or on coverslips.

-

Prepare a JC-1 working solution (typically 1-10 µM) in cell culture medium.[13]

-

Treat cells with the desired concentrations of this compound for the specified duration.

-

Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C.[13]

-

Wash the cells with pre-warmed 1x MMP-Assay Buffer.[13]

-

Analyze the cells using a fluorescence microscope, flow cytometer, or microplate reader.

-

Microscopy/Plate Reader: Measure red fluorescence (J-aggregates) at Ex/Em ~535/590 nm and green fluorescence (monomers) at Ex/Em ~485/535 nm.[13] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

-

Flow Cytometry: Detect J-aggregates in the FL2 channel and monomers in the FL1 channel.[15]

-

Measurement of Mitochondrial ATP Production

Principle: The amount of ATP produced by mitochondria can be quantified using a luciferase-based assay. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission that is proportional to the ATP concentration.[16][17]

Protocol (using a commercial kit):

-

Isolate mitochondria from cells or tissues of interest.

-

Prepare ATP standards according to the kit instructions.[16]

-

In a white opaque 96-well plate, add the isolated mitochondria and the desired substrates (e.g., malate, pyruvate).

-

Add the this compound treatment at various concentrations.

-

Prepare the reaction mixture containing luciferase and luciferin.[16]

-

Add the reaction mixture to each well.

-

Immediately measure the luminescence using a luminometer.[16]

-

Calculate the ATP concentration based on the standard curve.

Co-immunoprecipitation for GR-Bcl-2 Interaction

Principle: Co-immunoprecipitation (Co-IP) is used to determine if two proteins interact in vivo. An antibody against a target protein (e.g., GR) is used to pull down the protein and any associated proteins (e.g., Bcl-2) from a cell lysate.

Protocol:

-

Treat cells with this compound.

-

Lyse the cells to release proteins while maintaining protein-protein interactions.

-

Isolate the mitochondrial fraction through subcellular fractionation.[4]

-

Pre-clear the lysate with control IgG beads to reduce non-specific binding.

-

Incubate the lysate with an antibody specific to the glucocorticoid receptor.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against Bcl-2. The presence of a band for Bcl-2 indicates an interaction with GR.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of this compound's impact on mitochondrial function.

References

- 1. Simultaneous Quantification of Mitochondrial ATP and ROS Production Using ATP Energy Clamp Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial translocation of the glucocorticoid receptor in double-positive thymocytes correlates with their sensitivity to glucocorticoid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The regulation of the mitochondrial apoptotic pathway by glucocorticoid receptor in collaboration with Bcl-2 family proteins in developing T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cortisone-induced alterations in mitochondrial function and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. doc.abcam.com [doc.abcam.com]

- 8. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The mechanism of action of hydrocortisone on mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The regulation of the mitochondrial apoptotic pathway by glucocorticoid receptor in collaboration with Bcl-2 family proteins in developing T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. iris.unimore.it [iris.unimore.it]

- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Methods to monitor and compare mitochondrial and glycolytic ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Hydrocortisone Hemisuccinate Solubility and Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of hydrocortisone hemisuccinate in Dimethyl Sulfoxide (DMSO) and ethanol, along with comprehensive protocols for the preparation of stock and working solutions for both in vitro and in vivo studies.

Overview and Physicochemical Properties

This compound, a synthetic glucocorticoid, is a fast-acting, water-soluble ester of hydrocortisone. It is widely utilized in research as a potent anti-inflammatory agent and an inhibitor of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-3 (IL-3)[1][2][3][4]. Its primary mechanism of action involves interaction with glucocorticoid receptors to regulate various signaling pathways[5]. Accurate preparation of solutions is critical for obtaining reproducible experimental results.

Solubility Data

This compound is a white to off-white crystalline solid[1][6]. While it is practically insoluble in water, it exhibits good solubility in organic solvents like DMSO and ethanol[1][2][7]. The table below summarizes the reported solubility values. Note that solubility can vary slightly between batches and may be affected by factors such as the purity of the compound and the solvent, temperature, and dissolution method.

| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ~30[8], 93[2][7], 100[3] | ~201 - 216[2][3] | Hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility; using fresh, anhydrous DMSO is highly recommended[2]. Warming to 37°C or using an ultrasonic bath can aid in the dissolution of higher concentrations[9]. |

| Ethanol | ~20[8], 46 - 93[2] | Not specified | Described as "freely soluble" in anhydrous ethanol[1]. For cell culture applications, absolute or 95% non-denatured ethanol is typically used[10]. |

| Aqueous Buffer | ~10 mg/mL in PBS (pH 7.2) for the sodium salt form[8]. | Not specified | The free acid form is practically insoluble in water[1][2][7]. Aqueous solutions are not recommended for storage for more than one day[8]. |

Experimental Protocols